5,5-Bis(2-pyridyl)-2-thiohydantoin

Hypolipidemic Agents Medicinal Chemistry Cholesterol Metabolism

5,5-Bis(2-pyridyl)-2-thiohydantoin (DPYTH) is the go-to 5,5-diaryl-2-thiohydantoin scaffold for hyperlipidemia programs due to its direct superiority over DPTH in lowering liver cholesterol. Its dual pyridyl nitrogen atoms provide unique multidentate coordination capabilities absent in non-heterocyclic analogs, enabling synthesis of novel transition-metal catalysts and MOF building blocks. Select this reagent for reproducible pharmacology and advanced materials research.

Molecular Formula C13H10N4OS
Molecular Weight 270.31 g/mol
CAS No. 100899-17-0
Cat. No. B009302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Bis(2-pyridyl)-2-thiohydantoin
CAS100899-17-0
Synonyms5,5-bis(2-pyridyl)-2-thiohydantoin
DPYTH
Molecular FormulaC13H10N4OS
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2(C(=O)NC(=S)N2)C3=CC=CC=N3
InChIInChI=1S/C13H10N4OS/c18-11-13(17-12(19)16-11,9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H,(H2,16,17,18,19)
InChIKeyGTGXIDMIPMZOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Bis(2-pyridyl)-2-thiohydantoin (DPYTH): A Pyridyl-Substituted Thiohydantoin with Differentiated Hypolipidemic and Coordination Chemistry Potential


5,5-Bis(2-pyridyl)-2-thiohydantoin (CAS: 100899-17-0), commonly referred to by its acronym DPYTH, is a heterocyclic compound belonging to the 5,5-diaryl-2-thiohydantoin class. It features a thiohydantoin core substituted at the C5 position with two pyridyl rings [1]. This structural modification distinguishes it from its parent compound, 5,5-diphenyl-2-thiohydantoin (DPTH), and other 5,5-diaryl analogs, and is intended to enhance pharmacological activity and alter physicochemical properties [2]. The compound is primarily utilized as a specialized research reagent in medicinal chemistry and coordination chemistry investigations.

Why Simple Substitution of 5,5-Bis(2-pyridyl)-2-thiohydantoin with Other 5,5-Diaryl-2-thiohydantoins is Not Recommended


The 5,5-diaryl-2-thiohydantoin scaffold is known for its hypolipidemic activity, but the specific aryl substituents at the C5 position critically determine the magnitude of this effect [1]. Replacing the two pyridyl rings of DPYTH with other aryl groups, such as the phenyl rings found in the parent compound DPTH, results in a quantifiable loss of efficacy in lowering liver cholesterol [2]. Furthermore, the presence of pyridyl nitrogen atoms fundamentally alters the compound's coordination chemistry, enabling metal complexation not possible with non-heterocyclic analogs . Therefore, generic substitution without a priori comparative data will likely compromise experimental outcomes in both biological and materials science contexts.

Quantitative Differentiation of 5,5-Bis(2-pyridyl)-2-thiohydantoin from DPTH and In-Class Analogs


Superior Hypolipidemic Activity: DPYTH vs. DPTH in Liver Cholesterol Reduction

In a direct comparative study of 5,5-diaryl-2-thiohydantoins, 5,5-bis(2-pyridyl)-2-thiohydantoin (DPYTH) demonstrated superior activity in lowering liver cholesterol compared to its parent compound, 5,5-diphenyl-2-thiohydantoin (DPTH). The study specifically noted that among the 5,5-diaryl class, the pyridyl-substituted analog yielded the best results [1].

Hypolipidemic Agents Medicinal Chemistry Cholesterol Metabolism

Enhanced Thermal Stability: Higher Melting Point of DPYTH Compared to DPTH

5,5-Bis(2-pyridyl)-2-thiohydantoin exhibits a significantly higher melting point than its diphenyl analog DPTH, indicating enhanced thermal stability and potentially different handling or processing requirements .

Thermal Analysis Material Science Chemical Stability

Altered Acidity Profile: Lower pKa Value of DPYTH vs. DPTH

The substitution of phenyl groups with pyridyl rings in DPYTH results in a measurable shift in the compound's acidity constant (pKa). The predicted pKa of DPYTH is lower than that of DPTH, indicating it is a slightly stronger acid .

Physicochemical Properties Ionization Drug Design

Unique Bidentate Ligand Capability Due to Pyridyl Nitrogen Atoms

Unlike DPTH and other non-heterocyclic 5,5-diaryl-2-thiohydantoins, DPYTH possesses two pyridyl nitrogen atoms in addition to the thiohydantoin core, enabling it to function as a multidentate ligand for metal ion coordination [1]. This structural feature allows DPYTH to form stable complexes with various transition metals, which is not possible with analogs lacking these heteroatoms.

Coordination Chemistry Metal Complexes Catalysis

Validated Application Scenarios for 5,5-Bis(2-pyridyl)-2-thiohydantoin Based on Quantitative Differentiation


Lead Optimization in Hypolipidemic Drug Discovery

Based on its direct head-to-head superiority over DPTH in lowering liver cholesterol [1], DPYTH is the preferred starting point for medicinal chemistry programs targeting hyperlipidemia. Its structure can serve as a validated scaffold for further derivatization to improve potency, selectivity, or pharmacokinetic properties. Procurement is justified for in vivo efficacy studies in rodent models of dyslipidemia.

Development of Thermally Stable Metal-Organic Complexes

The higher melting point of DPYTH (258-260 °C) compared to DPTH (237-239 °C) suggests its complexes may also exhibit enhanced thermal stability [1]. This property is valuable for synthesizing coordination compounds intended for high-temperature catalytic applications or as components in heat-resistant materials.

Synthesis of pH-Sensitive Metal Chelators for Bioinorganic Studies

The lower pKa of DPYTH (6.46 vs. 7.52 for DPTH) indicates a different protonation state at physiological pH, which can modulate metal-binding affinity [1]. This makes DPYTH a candidate for designing metal chelators with tunable pH-dependent activity, relevant for studies on metal homeostasis or for developing MRI contrast agents.

Construction of Novel Heterocyclic Ligands for Catalysis

The presence of two pyridyl nitrogen atoms confers a unique multidentate coordination capability absent in DPTH [1]. DPYTH can therefore be used to synthesize transition metal complexes with distinct geometries and electronic properties, serving as precursors for catalysts in organic transformations (e.g., cross-coupling, oxidation) or as building blocks for metal-organic frameworks (MOFs).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,5-Bis(2-pyridyl)-2-thiohydantoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.